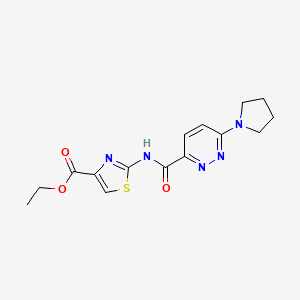

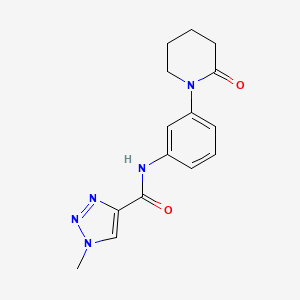

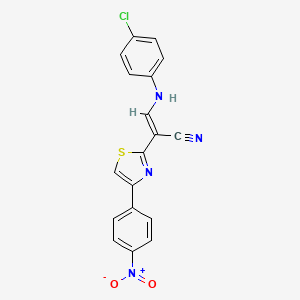

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a thiazole group, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the pyrrolidinyl group, and the thiazole ring. These groups could potentially participate in various chemical reactions depending on their substitution patterns and the reaction conditions .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, it would depend on the specific functional groups present in the molecule and the reaction conditions. For example, the pyridazine ring might undergo electrophilic substitution reactions, while the thiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar groups present in the molecule. Its melting and boiling points would be influenced by the types of intermolecular forces present .Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves multi-step chemical reactions to introduce specific functional groups that may enhance their activity or solubility. For instance, Zaki et al. (2017) detailed the synthesis of pyrrolyl selenolopyridine compounds, starting from ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate, which was further transformed to produce compounds with antioxidant activity (Zaki et al., 2017). Similarly, Albreht et al. (2009) described transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into thiazolo[5,4-c]pyridine-7-carboxylates with potential pharmaceutical applications (Albreht et al., 2009).

Antimicrobial and Antibacterial Activity

The development of compounds with antimicrobial and antibacterial properties is a significant area of research. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities, highlighting the potential for developing new antibacterial agents (Azab et al., 2013).

Antioxidant Activity

Compounds synthesized from ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate may also be evaluated for their antioxidant properties. The antioxidant activity of synthesized compounds can be compared to standard antioxidants like ascorbic acid, providing insights into their potential therapeutic applications.

Anticancer Activity

The exploration of anticancer activities of synthesized compounds is another critical application. Abdel-Motaal et al. (2020) used ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor to synthesize new heterocycles, some of which displayed potent activity against colon HCT-116 human cancer cell line, indicating their potential as anticancer agents (Abdel-Motaal et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. It could also potentially be harmful or toxic if ingested, inhaled, or comes into contact with the skin .

Future Directions

properties

IUPAC Name |

ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-2-23-14(22)11-9-24-15(16-11)17-13(21)10-5-6-12(19-18-10)20-7-3-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,16,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVAPVAVTXBUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)